molecular formula C13H16N2O2 B14789871 (3S)-3-amino-4-(1-methyl-1H-indol-3-yl)butanoic acid

(3S)-3-amino-4-(1-methyl-1H-indol-3-yl)butanoic acid

Cat. No.: B14789871
M. Wt: 232.28 g/mol
InChI Key: KVNQDSZTNZOZAA-UHFFFAOYSA-N
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Description

(S)-3-Amino-4-(1-methyl-1H-indol-3-yl)butanoic acid is a chiral amino acid derivative featuring an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(1-methyl-1H-indol-3-yl)butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by amino acid functionalization. Optimized reaction conditions, such as temperature control and the use of catalysts, are crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-(1-methyl-1H-indol-3-yl)butanoic acid can undergo several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Acylated or alkylated amino acid derivatives.

Scientific Research Applications

(S)-3-Amino-4-(1-methyl-1H-indol-3-yl)butanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(1-methyl-1H-indol-3-yl)butanoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An essential amino acid with a similar indole structure.

    5-Hydroxytryptophan (5-HTP): A precursor to serotonin with an additional hydroxyl group.

    Indole-3-acetic acid (IAA): A plant hormone with a similar indole structure.

Uniqueness

(S)-3-Amino-4-(1-methyl-1H-indol-3-yl)butanoic acid is unique due to its specific chiral configuration and the presence of a methyl group on the indole ring, which may confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

3-amino-4-(1-methylindol-3-yl)butanoic acid

InChI

InChI=1S/C13H16N2O2/c1-15-8-9(6-10(14)7-13(16)17)11-4-2-3-5-12(11)15/h2-5,8,10H,6-7,14H2,1H3,(H,16,17)

InChI Key

KVNQDSZTNZOZAA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(CC(=O)O)N

Origin of Product

United States

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